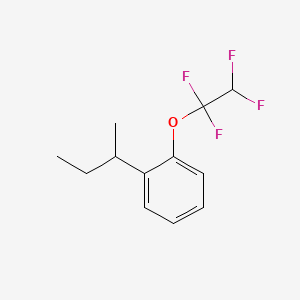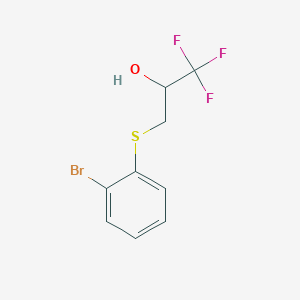
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL is an organic compound that features a brominated phenylsulfanyl group attached to a trifluoropropanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL typically involves the reaction of 2-bromothiophenol with 1,1,1-trifluoro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL involves its interaction with specific molecular targets. The brominated phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. The trifluoropropanol backbone may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL
- 3-(2-Iodo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL
- 3-(2-Methyl-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL
Uniqueness
3-(2-Bromo-phenylsulfanyl)-1,1,1-trifluoro-propan-2-OL is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, and methyl analogs. The trifluoropropanol backbone also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
958452-13-6 |
|---|---|
Fórmula molecular |
C9H8BrF3OS |
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H8BrF3OS/c10-6-3-1-2-4-7(6)15-5-8(14)9(11,12)13/h1-4,8,14H,5H2 |
Clave InChI |
BGJIUSWTGXFIOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)SCC(C(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


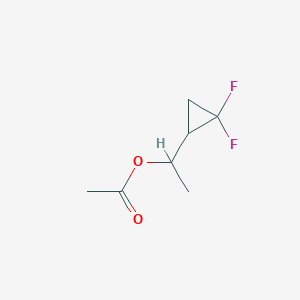
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)

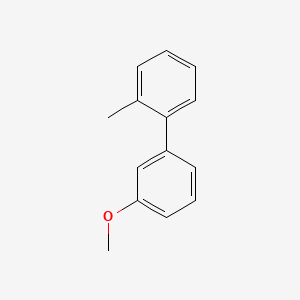
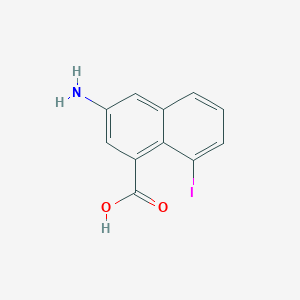
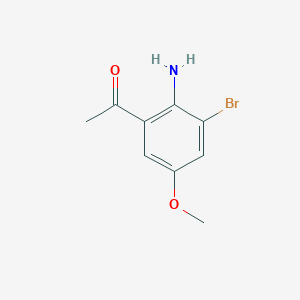
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
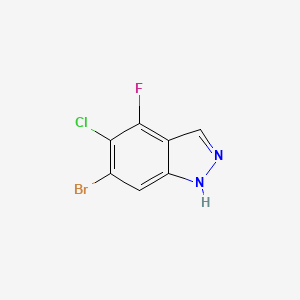
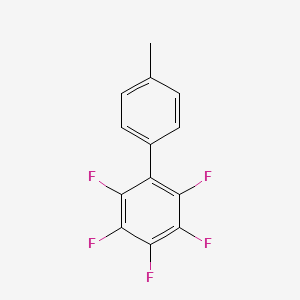
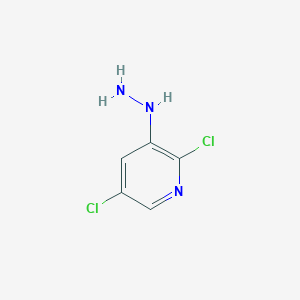
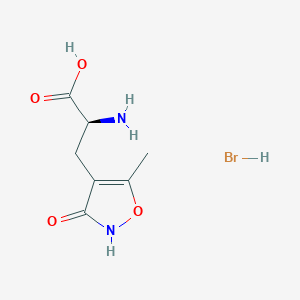

![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)
